(S)-Benzyl2-amino-3-methoxypropanoatehydrochloride
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Overview
Description
(S)-Benzyl2-amino-3-methoxypropanoatehydrochloride is a chiral amino acid derivative. This compound is of significant interest in organic chemistry due to its potential applications in the synthesis of peptides and other complex molecules. The presence of both amino and ester functional groups makes it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl2-amino-3-methoxypropanoatehydrochloride typically involves the esterification of (S)-2-amino-3-methoxypropionic acid with benzyl alcohol. This reaction is often catalyzed by acidic conditions, such as using p-toluenesulfonic acid in refluxing benzene or carbon tetrachloride to azeotropically remove water . Alternatively, cyclohexane can be used as a water azeotroping solvent, and ethyl acetate can precipitate the tosylate salt .
Industrial Production Methods
In industrial settings, the production of amino acid benzyl esters can be achieved using trimethylchlorosilane with methanol at room temperature. This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields .
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl2-amino-3-methoxypropanoatehydrochloride undergoes various chemical reactions, including:
Hydrolysis: Both acidic and basic hydrolysis can convert the ester group into a carboxylic acid and an alcohol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by bases or acids.
Amidation: The ester can be converted into an amide through reaction with amines.
Common Reagents and Conditions
Acidic Hydrolysis: Typically involves heating the ester with a large excess of water containing a strong-acid catalyst.
Basic Hydrolysis: Uses bases like sodium hydroxide or potassium hydroxide, resulting in a carboxylate salt and an alcohol.
Transesterification: Catalyzed by bases or acids, often using methanol or ethanol as the alcohol source.
Major Products
Hydrolysis: Produces (S)-2-amino-3-methoxypropionic acid and benzyl alcohol.
Transesterification: Yields different esters depending on the alcohol used.
Amidation: Forms amides, which are important intermediates in organic synthesis.
Scientific Research Applications
(S)-Benzyl2-amino-3-methoxypropanoatehydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-Benzyl2-amino-3-methoxypropanoatehydrochloride involves its functional groups. The amino group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis and transesterification . These reactions are facilitated by the presence of catalysts or specific reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Amino Acid Methyl Esters: Similar in structure but with a methyl ester group instead of a benzyl ester.
Benzyl (S,S,S)-2-azabicyclo[3.3.0]octane-3-carboxylate hydrochloride: Another benzyl ester with a different core structure.
Uniqueness
(S)-Benzyl2-amino-3-methoxypropanoatehydrochloride is unique due to its specific combination of functional groups and chiral center, making it a valuable intermediate in organic synthesis and research .
Properties
Molecular Formula |
C11H16ClNO3 |
---|---|
Molecular Weight |
245.70 g/mol |
IUPAC Name |
benzyl (2S)-2-amino-3-methoxypropanoate;hydrochloride |
InChI |
InChI=1S/C11H15NO3.ClH/c1-14-8-10(12)11(13)15-7-9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3;1H/t10-;/m0./s1 |
InChI Key |
GHCFONDAKFQTCH-PPHPATTJSA-N |
Isomeric SMILES |
COC[C@@H](C(=O)OCC1=CC=CC=C1)N.Cl |
Canonical SMILES |
COCC(C(=O)OCC1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
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